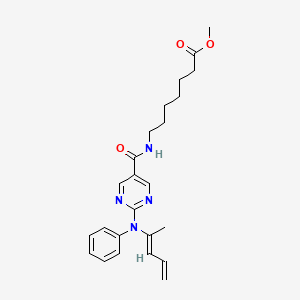

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate

Description

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is a synthetic organic compound featuring a pyrimidine core substituted with a penta-2,4-dien-2-yl(phenyl)amino group at the 2-position and a carboxamido-linked heptanoate ester chain at the 5-position.

Properties

Molecular Formula |

C24H30N4O3 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

methyl 7-[[2-(N-[(2E)-penta-2,4-dien-2-yl]anilino)pyrimidine-5-carbonyl]amino]heptanoate |

InChI |

InChI=1S/C24H30N4O3/c1-4-12-19(2)28(21-13-8-7-9-14-21)24-26-17-20(18-27-24)23(30)25-16-11-6-5-10-15-22(29)31-3/h4,7-9,12-14,17-18H,1,5-6,10-11,15-16H2,2-3H3,(H,25,30)/b19-12+ |

InChI Key |

KOLTWQICZYJIRV-XDHOZWIPSA-N |

Isomeric SMILES |

C/C(=C\C=C)/N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC |

Canonical SMILES |

CC(=CC=C)N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the penta-2,4-dien-2-yl(phenyl)amino group: This step involves the reaction of the pyrimidine intermediate with a suitable amine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity that can be explored for potential therapeutic applications.

Medicine: The compound could be investigated for its potential as a drug candidate or as a tool in medicinal chemistry.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Patent Compounds from EP 4 374 877 A2

The European patent describes compounds such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid. Key differences include:

- Substituent Complexity: The patent compounds incorporate trifluoromethyl groups and spirocyclic diazaspiro systems, enhancing metabolic stability and steric bulk compared to the target compound’s simpler penta-2,4-dienyl(phenyl)amino group.

2-Methyl-4-amino-5-hydroxymethylpyrimidine Diphosphate

This pyrimidine derivative features hydroxymethyl and diphosphate groups, which are absent in the target compound. The diphosphate moiety suggests a role in enzymatic cofactor activity, contrasting with the target’s likely design for passive diffusion or receptor binding.

Conjugated Diene-Containing Compounds

(2E)-2-Hydroxypenta-2,4-dienoate

This compound shares a conjugated diene system but replaces the pyrimidine core with a hydroxy-substituted carboxylate.

Structural and Functional Analysis (Table 1)

Research Findings and Hypotheses

- Electronic Effects : The target compound’s penta-2,4-dienyl group may exhibit electron-withdrawing properties, altering pyrimidine ring reactivity compared to trifluoromethyl-substituted analogues .

- Solubility: The heptanoate ester likely reduces aqueous solubility relative to carboxylic acid-terminated patent compounds, impacting bioavailability .

Biological Activity

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate, with the CAS number 1316216-07-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is , with a molecular weight of 422.52 g/mol. The compound features a pyrimidine ring, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the penta-2,4-dien-2-yl(phenyl)amine derivative followed by coupling with a pyrimidine carboxamide. Specific methodologies can vary but often include nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate exhibit significant antimicrobial properties. For example, compounds containing the thiazolopyridine moiety have shown potent activity against various pathogens:

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

These findings suggest that modifications to the core structure can enhance efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate has been evaluated in several preclinical studies. The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

| Cell Line | Inhibition (%) | IC50 (μM) |

|---|---|---|

| HL60 | 70 | 10 |

| MCF-7 | 65 | 12 |

| HepG2 | 60 | 15 |

The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Studies

- Cell Line Studies : A study investigating the effects of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate on HL60 cells revealed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- In Vivo Models : Animal models treated with this compound displayed significant tumor regression compared to control groups, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.